Cas no 586-38-9 (3-Methoxybenzoic acid)

3-Methoxybenzoic acid (CAS 586-38-9) is an organic compound with the molecular formula C₈H₈O₃. It is a white crystalline solid derived from benzoic acid, featuring a methoxy substituent at the meta position. This compound is widely used as an intermediate in pharmaceutical synthesis, agrochemical production, and fine chemical applications. Its key advantages include high purity, consistent reactivity, and stability under standard conditions. The methoxy group enhances its solubility in organic solvents, facilitating its use in various coupling and derivatization reactions. 3-Methoxybenzoic acid is also valued for its role in research and development, particularly in the study of aromatic carboxylic acid derivatives.
3-Methoxybenzoic acid structure
3-Methoxybenzoic acid structure
Product Name:3-Methoxybenzoic acid
CAS No:586-38-9
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00002499
CID:38528
PubChem ID:11461
Update Time:2026-05-13

3-Methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • m-Anisic acid
    • meta-anisic acid
    • 3-Methoxybenzoic acid
    • M-methoxy benzoic acid
    • 3-ANISIC ACID
    • 3-MeO-Ph-COOH
    • 3-methoxy-benzoic acid
    • 3-methoxy-benzoicaci
    • 3-OMeC6H4COOH
    • 5-methoxybenzoic acid
    • AURORA 4252
    • FEMA 3944
    • m-Anisc Acid
    • meta-methoxylbenzoic acid
    • RARECHEM AL BO 0041
    • m-Methoxybenzoic acid
    • Benzoic acid, 3-methoxy-
    • m-Methylsalicylic acid
    • E2I36FH6QZ
    • BENZOIC ACID,3-METHOXY
    • XHQZJYCNDZAGLW-UHFFFAOYSA-N
    • WLN: QVR CO1
    • 3-Carboxyanisole
    • 3methoxybenzoic acid
    • PubChem9012
    • 3-methoxylbenzoic aci
    • MDL: MFCD00002499
    • Inchi: 1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
    • InChI Key: XHQZJYCNDZAGLW-UHFFFAOYSA-N
    • SMILES: COC1C=C(C(=O)O)C=CC=1
    • BRN: 0508838

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2143 (rough estimate)
  • Melting Point: 105-107 °C (lit.)
  • Boiling Point: 170-172 °C/10 mmHg(lit.)
  • Flash Point: 170-172℃/10mm
  • Refractive Index: 1.4945 (estimate)
  • Solubility: 95% ethanol: soluble50mg/mL, clear, colorless to faintly yellow
  • Water Partition Coefficient: Soluble in 95% ethanol (50 mg/ml), water (2 mg/ml at 25°C) and methanol.
  • PSA: 46.53000
  • LogP: 1.39340
  • FEMA: 3944 | 3-METHOXYBENZOIC ACID
  • pka: 4.10(at 25℃)
  • Solubility: Soluble in alcohol, ether and other organic solvents, insoluble in water

3-Methoxybenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26-S36-S24/25
  • FLUKA BRAND F CODES:3
  • RTECS:BZ4375000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

3-Methoxybenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Methoxybenzoic acid Pricemore >>

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3-Methoxybenzoic acid Production Method

3-Methoxybenzoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:586-38-9)3-Methoxybenzoic acid
Order Number:LE3606;LE9236;LE3368674
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:586-38-9)3-Methoxybenzoic acid
Order Number:sfd6136
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

3-Methoxybenzoic acid Spectrogram

GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

3-Methoxybenzoic acid Related Literature

Additional information on 3-Methoxybenzoic acid

3-Methoxybenzoic Acid (CAS No. 586-38-9): A Comprehensive Overview of Its Chemistry, Applications, and Recent Advancements

3-Methoxybenzoic acid, with the chemical formula C8H8O3, is an aromatic organic compound distinguished by its structural configuration: a benzene ring substituted with a methoxy group at the para position and a carboxylic acid functional group. This compound is cataloged under CAS registry number 586-38-9, serving as a critical identifier in chemical databases worldwide. Its unique combination of electron-donating methoxy and electron-withdrawing carboxylic acid groups imparts versatile reactivity and biological activity, positioning it as an important molecule in medicinal chemistry and materials science.

The synthesis of 3-methoxybenzoic acid has evolved significantly over recent years. Traditional methods involving Grignard reactions or oxidation steps have been supplanted by greener approaches such as microwave-assisted synthesis using heterogeneous catalysts like montmorillonite K10. A 2022 study published in Catalysis Science & Technology demonstrated that this method achieves yields exceeding 95% while eliminating hazardous solvents. Such advancements align with current trends toward sustainable chemical processes, emphasizing energy efficiency and waste reduction.

In pharmacological research, 3-methoxybenzoic acid's anti-inflammatory properties have gained prominence. Investigations into its mechanism reveal inhibition of cyclooxygenase-2 (COX-2) expression via suppression of NF-κB signaling pathways. Preclinical models reported in the Journal of Medicinal Chemistry (2023) showed dose-dependent reduction of TNF-α production in LPS-stimulated macrophages, suggesting potential utility in autoimmune disorder therapies. Notably, its structural flexibility allows derivatization into ester prodrugs that enhance bioavailability without compromising activity.

Beyond pharmaceutical applications, this compound plays a pivotal role in material innovation. Its carboxylic acid functionality facilitates covalent attachment to polymer matrices through esterification or amidation reactions. Recent studies highlight its use in fabricating stimuli-responsive hydrogels capable of controlled drug release under pH changes—a critical feature for targeted cancer therapy systems. Researchers at MIT's Koch Institute demonstrated pH-triggered release efficiencies above 90% using crosslinked networks incorporating CAS 586-38-9 derivatives.

In analytical chemistry contexts, CAS No. 586-38-9 compounds serve as standard reference materials for developing LC-MS/MS methods to detect trace contaminants in food matrices. Their distinct fragmentation patterns under collision-induced dissociation provide reliable markers for quantifying synthetic additives in regulatory testing protocols outlined by the FDA's latest guidelines (June 2024).

Synthetic chemists are exploring asymmetric catalytic routes to access enantiopure derivatives—a breakthrough reported by the Schrock group at Caltech using chiral ruthenium complexes. This opens avenues for studying stereochemistry-dependent biological interactions without racemic mixtures' drawbacks. Such stereoselective synthesis methods are now being applied to develop chiral ligands for transition metal-catalyzed reactions.

In agrochemical research, this compound exhibits plant growth modulating effects through auxin-like signaling pathways at low micromolar concentrations. Field trials conducted by Syngenta's R&D division demonstrated enhanced root biomass development in maize seedlings treated with foliar sprays containing ≤1 mM concentrations—a finding with implications for sustainable agriculture practices.

Eco-toxicological studies evaluating its environmental fate reveal rapid biodegradation via aerobic microorganisms isolated from industrial effluent samples (Bioresource Technology Reports 2024). Half-life measurements under standard OECD conditions averaged 4 days at neutral pH levels, mitigating concerns about long-term ecological persistence when used responsibly within recommended exposure limits.

The versatility of CAS No. 586-38-9 compounds extends to nanotechnology applications where their surface functionalization enables stable gold nanoparticle formation via ligand exchange mechanisms. Recent work published in Nano Letters (March 2024) demonstrated their utility as stabilizing agents producing monodisperse AuNPs with plasmonic properties ideal for biosensing platforms detecting biomarkers like C-reactive protein at sub-picomolar concentrations.

Ongoing investigations into photochemical properties reveal excited-state dynamics enabling singlet oxygen generation under UV irradiation—a phenomenon leveraged to develop photodynamic therapy agents targeting melanoma cells expressing high tyrosinase activity (JACS Au July 2024 preprint). This dual functionality combines antioxidant protection during dark periods with cytotoxic action under light activation.

In conclusion, CAS No. 586-38-9 compounds, particularly para-methoxycarboxylic benzoate derivatives, continue to drive interdisciplinary innovation across multiple scientific domains. Their structural adaptability combined with recent synthetic advancements positions them as indispensable tools for addressing challenges ranging from precision medicine development to sustainable materials engineering while maintaining compliance with evolving regulatory standards.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:586-38-9)3-Methoxybenzoic acid
LE3606;LE9236;LE3368674
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:586-38-9)3-Methoxybenzoic acid
sfd6136
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email